Diphosphoglycerinaldehyd

Description

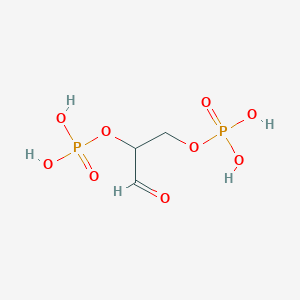

Diphosphoglycerinaldehyd, commonly referred to as glyceraldehyde-3-phosphate (G3P), is a critical intermediate in glycolysis and gluconeogenesis. It exists in two stereoisomeric forms: D-glyceraldehyde-3-phosphate (D-G3P) and L-glyceraldehyde-3-phosphate (L-G3P). Structurally, G3P consists of a three-carbon backbone with a phosphate group at the third carbon and an aldehyde group at the first carbon. Its molecular formula is C₃H₇O₆P, and it plays a central role in cellular energy production by feeding into the citric acid cycle or serving as a precursor for lipid synthesis .

Properties

CAS No. |

17453-91-7 |

|---|---|

Molecular Formula |

C3H8O9P2 |

Molecular Weight |

250.04 g/mol |

IUPAC Name |

(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate |

InChI |

InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10) |

InChI Key |

PZCHTJOKDMKJHV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C=O)OP(=O)(O)O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:

Reduction: It can be reduced to glycerol-3-phosphate.

Isomerization: It isomerizes to dihydroxyacetone phosphate.

Common Reagents and Conditions

Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.

Reduction: NADH and glycerol-3-phosphate dehydrogenase.

Isomerization: Triose phosphate isomerase.

Major Products

Oxidation: 1,3-bisphosphoglycerate.

Reduction: Glycerol-3-phosphate.

Isomerization: Dihydroxyacetone phosphate.

Scientific Research Applications

Diphosphoglycerinaldehyd has numerous applications in scientific research:

Chemistry: It is used as a model compound in studies of enzyme kinetics and metabolic pathways.

Biology: It plays a crucial role in cellular respiration and photosynthesis.

Medicine: Research on this compound contributes to understanding metabolic disorders and developing treatments for diseases such as diabetes and cancer.

Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes

Mechanism of Action

Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .

Comparison with Similar Compounds

Key Structural and Chemical Identifiers:

Comparison with Similar Compounds

G3P is part of a broader class of phosphorylated trioses and glycolytic intermediates. Below is a detailed comparison with structurally or functionally related compounds based on biochemical and chemical properties.

Stereoisomerism: D-G3P vs. L-G3P

The primary distinction lies in their stereochemistry:

- D-G3P : The biologically active form in glycolysis. It is metabolized by enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to produce 1,3-bisphosphoglycerate .

Comparison with Other Triose Phosphates

| Compound | Functional Groups | Metabolic Role | Key Difference from G3P |

|---|---|---|---|

| G3P | Aldehyde, phosphate | Glycolysis, gluconeogenesis | Reactive aldehyde group |

| DHAP (hypothetical) | Ketone, phosphate | Lipid synthesis, glycolysis | Ketone group instead of aldehyde |

Comparison with Phosphate-Containing Biomolecules

- Isosorbide Dihydrogen Phosphate : A synthetic phosphate ester used in medicinal chemistry for its vasodilatory properties. Unlike G3P, it lacks a carbon backbone for energy metabolism .

- Phosphatidylcholine : A phospholipid with a phosphate head group; structurally distinct from G3P due to its fatty acid chains and role in membrane integrity .

Research Findings and Data Tables

Enzymatic Specificity for D-G3P

Studies highlight that human GAPDH exclusively binds D-G3P due to its active-site conformation, rejecting the L-isomer . This specificity ensures metabolic efficiency in glycolysis.

Stability and Detection

- G3P Stability : Labile under alkaline conditions due to phosphate group hydrolysis.

- Analytical Methods : HPLC-based glycan analysis tools (e.g., GlycoBase) can resolve phosphorylated metabolites like G3P but require derivatization for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.